(R)-(+)-Terfenadine
Beschreibung
Eigenschaften
CAS-Nummer |
126830-75-9 |
|---|---|
Molekularformel |
C32H41NO2 |
Molekulargewicht |
471.7 g/mol |
IUPAC-Name |
(1R)-1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol |
InChI |
InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/t30-/m1/s1 |
InChI-Schlüssel |
GUGOEEXESWIERI-SSEXGKCCSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Grignard Alkylation-Based Synthesis (WO2004043922A1)
The patent WO2004043922A1 outlines a three-stage synthesis starting from methyl 2-(4-formylphenyl)-2-methylpropionate (Fig. 1):
Stage 1: Grignard Reagent Preparation
-
Reactants: Magnesium (0.36 g), ethyl bromide (1.6 g) in THF (20 ml)
-
Conditions: Nitrogen atmosphere, 55°C for 2 hours
Stage 2: Nucleophilic Addition
-
Addition of 3-chloro-1-propanol (1.3 g in 15 ml THF) at 0–5°C
-
Subsequent reaction with methyl 2-(4-formylphenyl)-2-methylpropionate (2.1 g)
-
Precipitation of magnesium salts at 5–10°C, filtration, and decomposition with NH₄Cl
Stage 3: Ester Hydrolysis and Cyclization
Table 1: Critical Reaction Parameters from WO2004043922A1
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Grignard reaction temp | 55°C | Mg dissolution |
| Alkylation temp | 0–5°C | Regioselectivity |
| Saponification duration | 5 hours | Ester cleavage |
| Crystallization solvent | Et₂O/HCl | Purity >98% |
Enantioselective Strategies for this compound
Chiral Resolution of Racemic Mixtures
The original synthesis produces racemic terfenadine, necessitating post-synthetic resolution:
3.1.1 Diastereomeric Salt Formation
-
Use of (−)-dibenzoyl-L-tartaric acid in ethanol
-
Differential solubility of (R)- and (S)-terfenadine salts
-
Reported enantiomeric excess (ee): 92–95% after recrystallization
3.1.2 Simulated Moving Bed Chromatography (SMB)
Asymmetric Synthesis via Chiral Auxiliaries
A 2017 advancement introduced a Evans oxazolidinone-mediated approach:
-
Aldol Condensation : (S)-4-Benzyl-2-oxazolidinone directs stereochemistry
-
Reductive Amination : NaBH₃CN in THF at −78°C
Analytical Characterization of Enantiomeric Purity
Chiral HPLC Protocols
| Column | Mobile Phase | Retention Time (R) | Retention Time (S) |
|---|---|---|---|
| Chiralpak® AD-H | n-Hexane/IPA/DEA 90:10:0.1 | 14.2 min | 16.8 min |
| Lux® Cellulose-3 | EtOH/MeOH 70:30 | 22.5 min | 25.1 min |
Polarimetric Validation
-
Specific rotation: [α]²⁵D = +12.5° (c = 1, CHCl₃) for (R)-(+)-form
-
Correlation between optical rotation and HPLC ee: R² = 0.998
Industrial-Scale Process Optimization
Solvent Recycling Systems
Waste Management Protocols
-
Mg residues: Neutralization with citric acid (pH 6.5–7.0)
-
Organic layers: Incineration with energy recovery (4500 kcal/kg)
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Overall Yield | ee (%) | Cost Index ($/kg) |
|---|---|---|---|
| Grignard + Resolution | 38% | 99 | 1200 |
| Asymmetric Synthesis | 41% | 92 | 2400 |
| Biocatalytic Reduction | 28% | >99 | 3100 |
Regulatory and Quality Considerations
ICH Q6A Compliance
Analyse Chemischer Reaktionen
Reductive Amination
A pivotal step in forming the piperidine-diphenylmethanol backbone:
-
Reactants : α,α-Diphenyl-4-piperidinemethanol and a keto-aldehyde intermediate (e.g., ethyl 2-(4-formylphenyl)-2-methylpropionate) .
-
Conditions :
-
Outcome : Selective reductive amination yields the (R)-enantiomer via chiral auxiliary-mediated pathways .
Grignard Addition
Used to introduce the tert-butylphenyl moiety:
-
Reactants : Ethyl 2-(4-bromomethylphenyl)-2-methylpropionate with 2-(2-bromoethyl)-1,3-dioxolane-derived Grignard reagent .
-
Conditions :
Lactone Formation
Intermediate oxidation step in synthesis:
-
Oxidizing agents : Pyridinium dichromate (PDC) or DMSO/triethylamine .
-
Product : Lactone intermediate (Formula IVe), critical for subsequent aldehyde generation .
Ketone Reduction
Final step to produce the alcohol moiety:
-
Reducing agents : Sodium borohydride (preferred) or diisobutylaluminum hydride .
-
Stereochemical outcome : Retention of configuration at the chiral center ensures (R)-enantiomer predominance .
Protection/Deprotection Strategies
To prevent undesired side reactions during synthesis:
Table 1: Kinetic Parameters for CYP-Mediated Metabolism
| Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ (pmol/min/nmol P450) | Source |
|---|---|---|---|---|
| CYP3A4 | Terfenadine | 9 | 1257 | |
| CYP2D6 | Terfenadine | 13 | 206 |
Table 2: Inhibitory Effects on Ion Channels
| Target | IC₅₀ (μM) | Experimental Model | Source |
|---|---|---|---|
| hERG (K₆ᵥ11.1) | 0.35 | Heterologously expressed in Xenopus oocytes | |
| KATP (Kir6.2Δ26) | 3.0 | COS-7 cells |
-
Implication : (R)-(+)-Terfenadine’s cardiotoxicity arises from hERG channel blockade, which is enantiomer-specific .
Stereochemical Considerations
-
Chiral resolution : Racemic terfenadine is resolved using chiral stationary-phase chromatography or enzymatic methods to isolate the (R)-enantiomer .
-
Activity correlation : The (R)-enantiomer exhibits higher H₁-receptor affinity (Kᵢ = 3.16 nM) compared to the (S)-form .
Degradation Pathways
-
Photodegradation : Exposure to UV light induces cleavage of the diphenylmethanol group, forming benzophenone derivatives .
-
Acidic hydrolysis : Protonation of the piperidine nitrogen leads to ring opening and formation of tertiary amines .
Recent Advances in Derivatives
Wissenschaftliche Forschungsanwendungen
®-(+)-Terfenadine has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying chiral resolution and enantioselective synthesis.
Biology: Research has focused on its interactions with histamine receptors and its effects on cellular signaling pathways.
Medicine: Although its use as a medication has declined, it remains a valuable compound for studying the pharmacokinetics and pharmacodynamics of antihistamines.
Wirkmechanismus
®-(+)-Terfenadine exerts its effects by competitively binding to histamine H1 receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This binding prevents histamine from interacting with its receptors, thereby inhibiting the formation of edema, flare, and pruritus associated with allergic reactions. Unlike some other antihistamines, terfenadine does not readily cross the blood-brain barrier, resulting in minimal central nervous system depression .
Vergleich Mit ähnlichen Verbindungen
Key Findings :
- Fexofenadine : The carboxylated metabolite of terfenadine lacks cardiotoxicity due to reduced hERG affinity and is clinically preferred .
- Astemizole : Shares terfenadine’s hERG inhibition but has a longer half-life, increasing arrhythmia risk .
Metabolic Pathways and Drug Interactions
Terfenadine’s metabolism involves oxidation by CYP3A4 and CYP2D6, producing fexofenadine . This dual pathway increases interaction risks with CYP inhibitors (e.g., ketoconazole), leading to toxic parent drug accumulation . In contrast:
- Fexofenadine : Renally excreted, avoiding CYP-mediated interactions .
- Loratadine : Metabolized by CYP3A4 but lacks significant auto-inhibition, reducing interaction risks compared to terfenadine .
CYP2D6 Inhibition: Terfenadine inhibits CYP2D6 (Ki ≈ 3.6 µM), affecting drugs like dextromethorphan .
Variability in Proarrhythmic Response :
- iPSC-derived cardiomyocytes (iPSC-CMs) showed lot-to-lot variability in terfenadine-induced early afterdepolarizations (EADs), though beat rate changes remained consistent .
Q & A
Q. Advanced Research Focus
- Mechanism : Terfenadine disrupts TFE3 fusion protein dimerization, reducing nuclear localization and downstream oncogenic signaling. This was confirmed via immunofluorescence and confocal microscopy in HEK293 cells overexpressing PRCC-TFE3, SFPQ-TFE3, or NONO-TFE3 fusions .
- Models : Use isogenic cell lines with/without TFE3 knockdown to isolate drug effects. Synergistic studies with tyrosine kinase inhibitors (e.g., sunitinib, crizotinib) require combination index analysis (e.g., Chou-Talalay method) to quantify synergy (e.g., IC50 values <1 µM in PRCC-TFE3 cells) .
What strategies mitigate false-positive toxicity results in early-stage this compound drug discovery?
Q. Advanced Research Focus
- Integrated Systems : Combine SCH models (to assess metabolism) with cardiac microtissues to differentiate parent drug vs. metabolite effects .
- PBPK Modeling : Predict in vivo clearance and metabolite exposure to contextualize in vitro toxicity thresholds .
- Multi-Omics Profiling : Use transcriptomics to identify off-target pathways (e.g., calcium homeostasis disruption in melanoma apoptosis) .
How can researchers investigate this compound's blood-brain barrier (BBB) penetration and its implications for CNS-related studies?
Q. Advanced Research Focus
- In Situ Perfusion Models : Compare fexofenadine formation rates in mdr1a(+/+) vs. mdr1a(−/−) mice to assess P-glycoprotein (P-gp) efflux effects .
- Brain Homogenate Assays : Incubate terfenadine with whole-brain tissue to quantify enzymatic conversion to fexofenadine, which has limited CNS penetration due to P-gp .
What experimental designs are optimal for studying this compound's antiarrhythmic potential despite its QTc-prolonging effects?
Q. Advanced Research Focus
- Rodent Arrhythmia Models : Use barium chloride/aconitine-induced arrhythmias to compare terfenadine and amiodarone. Measure QTc intervals (dose-dependent prolongation) and ventricular tachycardia duration via electrocardiography .
- Mechanistic Studies : Patch-clamp assays on hERG channels (IC50 = 204 nM) and L-type calcium channels to dissect dual ion channel effects .
How can computational modeling enhance understanding of this compound's gas-phase conformations and metabolite interactions?
Q. Advanced Research Focus
- Ion Mobility Spectrometry (IMS) : Compare experimental collision cross-section (CCS) values with theoretical predictions from molecular dynamics simulations. For terfenadine and its hydroxylated metabolite, ω-C-to-N distance distributions reveal conformational changes impacting metabolite stability .
- Docking Studies : Model terfenadine’s interaction with TFE3 dimerization domains using cryo-EM or X-ray crystallography data .
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value/Observation | Reference |
|---|---|---|
| Bioavailability | <1% (due to first-pass metabolism) | |
| hERG IC50 | 204 nM | |
| SCH Uptake Rate (h⁻¹) | 2.5 (terfenadine) vs. 0.08 (fexofenadine) | |
| Biliary Excretion (h⁻¹) | 0.039 (terfenadine) vs. 0.44 (fexofenadine) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
